molecular formula C13H12FN3O B14155801 1-Anilino-3-(2-fluorophenyl)urea CAS No. 855714-43-1

1-Anilino-3-(2-fluorophenyl)urea

Cat. No.: B14155801
CAS No.: 855714-43-1
M. Wt: 245.25 g/mol
InChI Key: WSRQKWSHDBEKHD-UHFFFAOYSA-N
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Description

1-Anilino-3-(2-fluorophenyl)urea is an organic compound with the molecular formula C19H16FN3O It is a member of the urea family, characterized by the presence of an aniline group and a fluorophenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Anilino-3-(2-fluorophenyl)urea can be synthesized through a reaction between aniline and 2-fluorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Anilino-3-(2-fluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Anilino-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Anilino-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature influences the compound’s reactivity and binding properties, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological applications .

Properties

CAS No.

855714-43-1

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

1-anilino-3-(2-fluorophenyl)urea

InChI

InChI=1S/C13H12FN3O/c14-11-8-4-5-9-12(11)15-13(18)17-16-10-6-2-1-3-7-10/h1-9,16H,(H2,15,17,18)

InChI Key

WSRQKWSHDBEKHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NC2=CC=CC=C2F

solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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